4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol
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Overview
Description
4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol is a fluorinated organic compound with the molecular formula C9H10F10O3. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation. This compound is used in various scientific and industrial applications due to its distinctive chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol typically involves the reaction of 1,1,2-trifluoro-2-(heptafluoropropoxy)ethanol with butanol under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol involves its interaction with molecular targets through its hydroxyl and ether groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and stability. The fluorine atoms enhance the compound’s lipophilicity and resistance to metabolic degradation, making it a valuable tool in various applications .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Similar in structure but with different functional groups.
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]: Shares the heptafluoropropoxy group but differs in other structural aspects.
Uniqueness
4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol is unique due to its combination of multiple fluorine atoms and the presence of both hydroxyl and ether groups. This combination imparts high thermal stability, resistance to degradation, and unique reactivity, making it distinct from other similar compounds .
Properties
CAS No. |
640731-95-9 |
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Molecular Formula |
C9H10F10O3 |
Molecular Weight |
356.16 g/mol |
IUPAC Name |
4-[1,1,2-trifluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)ethoxy]butan-1-ol |
InChI |
InChI=1S/C9H10F10O3/c10-5(6(11,12)21-4-2-1-3-20)22-9(18,19)7(13,14)8(15,16)17/h5,20H,1-4H2 |
InChI Key |
ITSVWHNTLNGFLR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOC(C(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)CO |
Origin of Product |
United States |
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